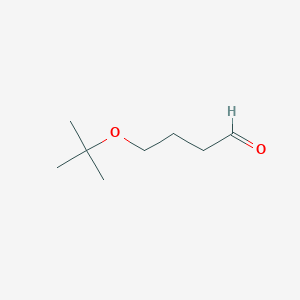

4-(Tert-butoxy)butanal

Description

4-(Tert-butoxy)butanal is an aldehyde derivative featuring a tert-butoxy ether group at the fourth carbon of a butanal chain. These analogs are synthesized via oxidation of corresponding alcohols and are utilized in diverse fields, including insect pheromone research and pharmaceutical intermediate synthesis.

Propriétés

Formule moléculaire |

C8H16O2 |

|---|---|

Poids moléculaire |

144.21 g/mol |

Nom IUPAC |

4-[(2-methylpropan-2-yl)oxy]butanal |

InChI |

InChI=1S/C8H16O2/c1-8(2,3)10-7-5-4-6-9/h6H,4-5,7H2,1-3H3 |

Clé InChI |

ZJVRXWVVJPAKGP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OCCCC=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Tert-butoxy)butanal can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybutanal with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 4-hydroxybutanal reacts with tert-butyl alcohol to form the tert-butoxy group.

Industrial Production Methods

In industrial settings, the production of 4-(tert-butoxy)butanal often involves continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Tert-butoxy)butanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).

Major Products Formed

Oxidation: 4-(Tert-butoxy)butanoic acid.

Reduction: 4-(Tert-butoxy)butanol.

Substitution: Various substituted butanal derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(Tert-butoxy)butanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(tert-butoxy)butanal involves its reactivity as an aldehyde and the presence of the tert-butoxy group. The aldehyde group can participate in nucleophilic addition reactions, while the tert-butoxy group can undergo substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparaison Avec Des Composés Similaires

4-(n-Heptyloxy)butanal

- Structure : A linear alkoxy (n-heptyl) ether at the fourth carbon of butanal.

- Synthesis: Produced via oxidation of 4-(n-heptyloxy)butan-1-ol using Dess-Martin reagent or pyridinium chlorochromate (PCC), yielding 85% and 89% purity, respectively. Overoxidation to carboxylic acid is a minor side reaction .

- Applications: Key component in the aggregation pheromone of the Asian longhorned beetle (Anoplophora glabripennis). Field studies show enhanced attraction when combined with (3E,6E)-α-farnesene .

4-(tert-Butyldimethylsilanyloxy)butanal

- Structure : Contains a tert-butyldimethylsilyl (TBS) protecting group instead of a simple alkoxy chain.

- Synthesis : Derived from 4-(tert-Butyldimethylsilanyloxy)butan-1-ol via oxidation with DMSO and Et₃N, achieving a 73% yield for the alcohol precursor .

- Applications : Intermediate in combinatorial pharmaceutical synthesis, leveraging the TBS group for stability during multi-step reactions .

4-(Tert-butoxy)butanal (Hypothetical Comparison)

- Structure : Features a tert-butoxy group (bulky tertiary ether) at the fourth carbon.

- Higher solubility in non-polar solvents due to the tert-butyl group.

- Synthetic Pathway : Likely analogous to 4-(n-heptyloxy)butanal, utilizing PCC or Dess-Martin reagent for controlled oxidation of the corresponding alcohol.

Physicochemical and Analytical Data

Functional and Reactivity Differences

- Stability : Silyl-protected analogs (e.g., TBS) offer hydrolytic stability under basic conditions, whereas tert-butoxy ethers are more resistant to acid-catalyzed cleavage compared to linear alkoxy groups.

- Field Efficacy : In pheromone blends, 4-(n-heptyloxy)butanal demonstrates synergistic effects with α-farnesene, enhancing beetle attraction by >50% . A tert-butoxy analog may lack comparable volatility or receptor compatibility due to its bulkier structure.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.